Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
Description
Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate is a nitroaromatic ester featuring a trifluoromethyl group at the para position and a cyano substituent on the acetate backbone. This compound serves as a critical synthetic intermediate in organic chemistry, particularly in the preparation of fluorinated heterocycles and agrochemical precursors. Its synthesis typically involves a Knoevenagel condensation reaction between methyl cyanoacetate and 2-nitro-4-(trifluoromethyl)benzaldehyde, followed by purification via acid-catalyzed cyclization or reductive methods . The compound’s ESI-MS data (m/z 301.1 [M − H]⁻) and HPLC retention time (6.395 min, method B) confirm its identity .
Properties
IUPAC Name |
methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O4/c1-20-10(17)8(5-15)7-3-2-6(11(12,13)14)4-9(7)16(18)19/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRIGUQRECFCAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379535 | |
| Record name | methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13544-05-3 | |
| Record name | Methyl α-cyano-2-nitro-4-(trifluoromethyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13544-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation Approach
The Knoevenagel condensation is a viable route for constructing the α-cyano ester moiety. This method involves the base-catalyzed reaction between 2-nitro-4-(trifluoromethyl)benzaldehyde and methyl cyanoacetate. Piperidine or ammonium acetate typically facilitates the dehydration, yielding the target compound via elimination of water .
Reaction Conditions :
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Catalyst : 0.1–0.5 mol% piperidine
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Solvent : Anhydrous ethanol or toluene
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Temperature : Reflux (78–110°C)
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Time : 6–12 hours
The aldehyde substrate is synthesized through nitration and trifluoromethylation of 4-(trifluoromethyl)benzaldehyde. Nitration at the 2-position is achieved using fuming nitric acid in sulfuric acid at 0–5°C, followed by quenching in ice . The trifluoromethyl group, introduced via Ullmann-type coupling or direct fluorination, enhances electrophilicity, facilitating condensation .
Characterization :
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Yield : 65–78% (isolated)
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Purity : >95% (HPLC, C18 column, acetonitrile/water gradient)
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Spectroscopy : NMR (400 MHz, CDCl₃): δ 8.42 (d, 1H, Ar-H), 8.02 (s, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 3.78 (s, 1H, CHCN) .
Esterification of the Corresponding Acid
Esterification of 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid with methanol offers a straightforward pathway. The carboxylic acid precursor is synthesized via hydrolysis of the nitrile group under acidic conditions, though this method risks decarboxylation .
Procedure :
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Acid Synthesis : React 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetonitrile with 6M HCl at 80°C for 4 hours.
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Esterification : Combine the acid with methanol (10:1 molar ratio) and concentrated H₂SO₄ (2 mol%) under reflux for 8 hours .
Optimization Notes :
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Excess methanol shifts equilibrium toward ester formation.
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Molecular sieves (4Å) improve yield by absorbing water.
Data :
Nucleophilic Substitution at the Alpha Position
Introducing the cyano group via nucleophilic substitution on a halogenated intermediate is effective for scale-up. Methyl 2-bromo-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate reacts with sodium cyanide in dimethylformamide (DMF) at 60°C .
Mechanism :
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Bromination : Treat methyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate with N-bromosuccinimide (NBS) under UV light.
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Substitution : React the α-bromo ester with NaCN (1.2 eq) in DMF for 3 hours.
Challenges :
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Competing elimination reactions form α,β-unsaturated esters.
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Steric hindrance from the trifluoromethyl group slows kinetics.
Yield : 55–62% after column chromatography (silica gel, ethyl acetate/hexane) .
Multi-step Synthesis from Phenylacetic Acid Derivatives
A modular approach constructs the aryl backbone before introducing the cyano ester.
Step 1: Nitration and Trifluoromethylation
4-(Trifluoromethyl)phenylacetic acid is nitrated at the 2-position using HNO₃/H₂SO₄ at 0°C .
Step 2: Cyanation
The α-hydrogen of methyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate is deprotonated with LDA (−78°C) and quenched with cyanogen bromide .
Step 3: Esterification
Crude product is refluxed with methanol and H₂SO₄ to ensure complete esterification .
Analytical Cross-Validation :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Knoevenagel | 65–78 | >95 | Moderate | High |
| Esterification | 70–85 | 90–98 | High | Moderate |
| Nucleophilic Substitution | 55–62 | 85–92 | Low | Low |
| Multi-step | 50–60 | 88–95 | High | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acidic or basic hydrolysis can be employed, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of the corresponding nitro or amine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Organic Synthesis
NCPA serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions .
Biological Studies
The compound has shown promise in biological applications, particularly in:
- Enzyme Inhibition : NCPA can inhibit specific enzymes, making it useful in drug discovery and development.
- Protein Interaction Studies : It is employed to investigate binding affinities and effects on biological systems, which are critical for understanding its mechanism of action .
Medicinal Chemistry
Research indicates that NCPA may possess therapeutic potential due to its biological activities. Studies are focusing on its role as a lead compound for developing new pharmaceuticals targeting various diseases .
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-nitrobenzoate | Nitro group on benzene | Commonly used in organic synthesis |
| 4-Trifluoromethylphenylacetic acid | Trifluoromethyl group | Exhibits different biological activities |
| Methyl 3-cyano-4-(trifluoromethyl)benzoate | Cyano and trifluoromethyl groups | Different positional isomer affecting reactivity |
| This compound | Cyano, trifluoromethyl, and nitro groups | Enhanced reactivity and biological activity compared to similar compounds |
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory properties of NCPA against specific targets involved in metabolic pathways. The results demonstrated that NCPA effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent .
Case Study 2: Protein Binding Affinity
Research focused on the binding affinity of NCPA with target proteins revealed significant interactions that could lead to altered protein functions. This study utilized surface plasmon resonance (SPR) techniques to quantify binding kinetics, highlighting NCPA's role in protein interaction networks .
Mechanism of Action
The mechanism of action of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro and cyano groups can participate in various biochemical reactions, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Group Variants: Methyl vs. Ethyl
The ethyl ester analog, ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate (S2g), shares nearly identical structural features except for the ester group. While the methyl ester (target compound) has a molecular weight of ~301.1 g/mol, the ethyl variant’s molecular weight is slightly higher due to the additional CH₂ group. Both compounds exhibit similar reactivity in condensation reactions, but the ethyl ester’s larger alkyl chain may marginally reduce polarity, affecting solubility in non-polar solvents. Synthesis yields for ethyl analogs are comparable (89–93% for related compounds) .
| Property | Methyl Ester (Target) | Ethyl Ester (S2g) |
|---|---|---|
| Molecular Weight (g/mol) | 301.1 | ~315.1 (estimated) |
| ESI-MS (m/z) | 301.1 [M − H]⁻ | 301.1 [M − H]⁻ |
| HPLC Retention Time (Method B) | 6.395 min | Not reported |
| Synthesis Yield | Not explicitly stated | 93.4% (for 10d) |
Key Insight : The choice of ester group (methyl vs. ethyl) primarily affects physical properties like boiling point and solubility, with minimal impact on electronic characteristics .
Substituent Variations: Cyano vs. Fluoro/Amino Groups
Replacing the cyano group with fluorine or amino moieties significantly alters reactivity and applications:
Methyl 2-fluoro-2-(2-nitro-4-trifluoromethylphenyl)acetate (6b): Structural Difference: Fluorine replaces the cyano group. Molecular Weight: ~283.1 g/mol (estimated). Applications: Serves as a precursor for fluorooxindoles via reductive cyclization, highlighting the fluorine atom’s role in facilitating radical-mediated transformations .
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride: Structural Difference: Amino group replaces cyano; hydrochloride salt form. Applications: Potential pharmaceutical use due to enhanced water solubility from the amino group and salt formation .
| Property | Cyano (Target) | Fluoro (6b) | Amino (Hydrochloride) |
|---|---|---|---|
| Key Substituent | –CN | –F | –NH₂ (protonated) |
| Molecular Weight (g/mol) | 301.1 | ~283.1 | 285.7 (free base) |
| Reactivity | Electrophilic | Radical-prone | Nucleophilic |
| Applications | Heterocycle synthesis | Fluorinated oxindoles | Pharmaceuticals |
Key Insight: The cyano group enhances electrophilicity, making the target compound suitable for nucleophilic additions, whereas fluorine or amino groups shift reactivity toward radical or ionic pathways .
Positional Isomers and Nitro Group Variations
The nitro group’s position and additional substituents influence electronic properties and stability:
Methyl 2-(3-fluoro-4-nitrophenyl)acetate :
- Structural Difference: Nitro group at para, fluorine at meta.
- Molecular Weight: 213.16 g/mol.
- Stability: Reduced steric hindrance compared to the ortho-nitro configuration in the target compound .
Ethyl 4-(2-nitrophenyl)-3-oxobutanoate: Structural Difference: Ketone and ester functionalities. Applications: Intermediate for β-keto ester chemistry, lacking the trifluoromethyl group’s electron-withdrawing effects .
| Property | Target Compound | 3-Fluoro-4-Nitro Isomer | β-Keto Ester Analog |
|---|---|---|---|
| Nitro Position | Ortho | Para | Ortho |
| Key Functional Group | Trifluoromethyl | Fluorine | Ketone |
| Molecular Weight (g/mol) | 301.1 | 213.16 | ~279.2 (estimated) |
| Electronic Effects | Strongly electron-withdrawing | Moderate electron-withdrawing | Electron-deficient β-keto system |
Key Insight : The ortho-nitro and para-trifluoromethyl groups in the target compound create a highly electron-deficient aromatic ring, favoring reactions with nucleophiles or reducing agents .
Industrial and Agrochemical Analogs
Compounds like triflusulfuron methyl ester () share the methyl ester group but incorporate triazine rings and sulfonylurea linkages. These are herbicidal agents with distinct modes of action compared to the target compound, which lacks the sulfonylurea moiety. The trifluoromethyl group in both compounds enhances lipid solubility, but the target’s cyano group limits its use in herbicidal formulations .
Biological Activity
Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate (CAS No. 13544-05-3) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Functional Groups : The presence of a cyano group, a nitro group, and a trifluoromethyl group.
- Molecular Formula : C11H8F3N2O4
- Molecular Weight : 302.21 g/mol
The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The mechanisms include:
- Enzyme Inhibition : The cyano and nitro groups can participate in biochemical reactions that inhibit enzyme activity. For example, compounds with similar structures have shown inhibition of branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and are implicated in various cancers .
- Protein Interaction : The compound may alter protein functions through binding interactions, potentially affecting signal transduction pathways.
Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance:
- BCAT Inhibition : A related study identified several compounds as potent inhibitors of BCAT1/2, with IC50 values indicating effective inhibition at low concentrations (below 20 μM) . This suggests that this compound could be explored for similar applications.
Enzyme Modulation
The compound's ability to modulate enzyme activity has been highlighted in various research contexts:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical to cancer cell proliferation, suggesting potential therapeutic applications in oncology .
Study on Trifluoromethyl Compounds
A review of FDA-approved drugs containing trifluoromethyl groups indicated that these compounds often exhibit enhanced bioactivity compared to their non-fluorinated counterparts. Notably, the introduction of a trifluoromethyl group can significantly increase the potency of inhibitors targeting various biological pathways .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential BCAT inhibitor |
| Ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | Structure | Similar mechanism of action |
| Methyl 2-cyano-2-[3-nitro-4-(trifluoromethyl)phenyl]acetate | Structure | Investigated for anticancer properties |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Knoevenagel condensation. For example, substituting the nitro and trifluoromethyl groups requires careful control of temperature (e.g., 0–5°C for nitration) and catalysts like triethylamine. Solvent choice (e.g., DMF or THF) significantly impacts reaction efficiency, with polar aprotic solvents favoring nucleophilic attacks. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >98% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the cyano group (-C≡N) via absence of protons and carbon shifts at ~110–120 ppm. The trifluoromethyl (-CF₃) group shows a singlet at ~120 ppm in ¹³C NMR.
- IR : Strong absorbance near 2250 cm⁻¹ confirms the cyano group, while nitro (-NO₂) stretches appear at 1520–1350 cm⁻¹.
- MS : Molecular ion peaks (e.g., m/z ~256 for analogs) and fragmentation patterns validate the structure. High-resolution MS (HRMS) ensures accurate mass matching .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the cyano group. Avoid exposure to moisture and strong bases, which may degrade the nitro or trifluoromethyl moieties. Stability assays (HPLC monitoring over 6 months) are recommended to establish shelf life .
Advanced Research Questions
Q. How do electronic effects of the nitro and trifluoromethyl groups influence the compound’s reactivity in subsequent derivatization reactions?
- Methodological Answer : The nitro group (-NO₂) is a strong electron-withdrawing group (EWG) that deactivates the aromatic ring, directing electrophilic attacks to meta positions. Conversely, the trifluoromethyl (-CF₃) group enhances lipophilicity and stabilizes intermediates via inductive effects. Computational studies (DFT calculations) can model charge distribution to predict sites for functionalization, such as cyano group substitution .
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer activity) may arise from assay conditions (cell line variability, solvent DMSO concentration). Normalize data using positive controls (e.g., doxorubicin) and validate via orthogonal assays (e.g., apoptosis markers vs. proliferation assays). Meta-analyses of substituent effects (e.g., fluoro vs. chloro analogs) clarify structure-activity relationships .
Q. How can stereochemical outcomes be controlled during the synthesis of derivatives, such as spirocyclic or heterocyclic systems?
- Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable asymmetric synthesis of spirocyclic derivatives. For heterocycles like pyrazoles (e.g., 5-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile), cyclocondensation with hydrazines under microwave irradiation improves regioselectivity. X-ray crystallography confirms stereochemistry .
Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor or antiviral agent?
- Methodological Answer :
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR).
- Antiviral activity : Screen against RNA viruses (e.g., SARS-CoV-2 pseudovirus) via plaque reduction assays. Include cytotoxicity controls (MTT assay) to differentiate antiviral effects from cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
